molecular formula C9H11N3O B1291044 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 937796-10-6

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B1291044
CAS No.: 937796-10-6
M. Wt: 177.2 g/mol
InChI Key: KJMKROLYLRRJDN-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a pyrrolidine ring and at the 5-position with a carbaldehyde group. This structure combines the electron-rich pyrrolidine nitrogen with the reactive aldehyde moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its applications span drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, due to the pyrimidine scaffold's prevalence in bioactive molecules .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMKROLYLRRJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640469
Record name 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937796-10-6
Record name 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
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Preparation Methods

Pyrimidine Functionalization via Substitution

One common route for preparing this compound involves the substitution of a pyrimidine derivative with pyrrolidine under controlled conditions.

Procedure:

  • Start with a pyrimidine precursor, such as 5-bromo-2-chloropyrimidine.
  • React the precursor with pyrrolidine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF).
  • Heat the reaction mixture to promote nucleophilic substitution, replacing the halogen atom with the pyrrolidinyl group.
  • Introduce an aldehyde functional group at the 5-position using formylation agents such as DMF and POCl$$_3$$.

Reaction Conditions:

  • Temperature: 80–120°C
  • Solvent: DMF or acetonitrile
  • Reaction Time: 12–24 hours

Direct Formylation of Pyrrolidinylpyrimidines

An alternative method involves direct formylation of pre-synthesized 2-(pyrrolidin-1-yl)pyrimidine.

Procedure:

  • Use Vilsmeier-Haack reagents (DMF and POCl$$_3$$) to introduce the aldehyde group selectively at the C5 position.
  • Stir the reaction mixture under controlled temperatures to avoid overreaction or side-product formation.
  • Quench the reaction with water or an aqueous base to neutralize excess reagents.

Key Parameters:

  • Reagent Ratio (DMF:POCl$$_3$$): Typically 1:1
  • Temperature: Below 50°C to prevent decomposition
  • Yield: Generally high (>80%)

Multi-Step Synthesis via Intermediate Products

This method involves synthesizing intermediate compounds, followed by stepwise functionalization.

Steps:

Advantages:
This approach allows for better control over substitution patterns and minimizes unwanted side reactions.

Comparative Analysis of Preparation Methods

Method Reagents & Conditions Yield (%) Advantages Challenges
Pyrimidine Functionalization Pyrimidine precursor, pyrrolidine, base ~70–85 Straightforward synthesis Requires precise temperature control
Direct Formylation Vilsmeier-Haack reagents >80 High selectivity Sensitive to reagent ratios
Multi-Step Synthesis Precursor compounds, multiple reagents ~60–75 High control over structure Time-consuming

Notes on Synthesis Optimization

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance reaction rates and yields by stabilizing intermediates.
  • Temperature Control: Elevated temperatures improve reaction kinetics but may lead to by-products; optimization is critical.
  • Purification Techniques: Crystallization or column chromatography ensures high-purity product isolation.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(Pyrrolidin-1-yl)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde has been investigated as a precursor in the synthesis of various pharmaceutical compounds. It serves as a scaffold for designing inhibitors targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell proliferation. The compound was shown to interact with key signaling pathways, particularly those involving mTOR and CDK inhibitors, which are critical in cancer progression .

2. Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor. For instance, research indicated that it could inhibit specific kinases associated with tumor growth, providing a pathway for therapeutic applications in oncology .

Biological Studies

1. Antimicrobial Activity
Research has highlighted the potential antimicrobial properties of this compound derivatives. The compound was tested against various pathogens, showcasing promising results that suggest its utility in developing new antimicrobial agents .

2. Mechanistic Studies
Mechanistic studies have revealed that the compound interacts with biological targets at the molecular level, influencing cellular pathways and potentially modulating immune responses . These insights are crucial for understanding how such compounds can be utilized therapeutically.

Materials Science

1. Synthesis of Functional Materials
In materials science, this compound is being explored as a precursor for synthesizing functional materials. Its ability to participate in various chemical reactions allows it to be used in creating polymers and other materials with specific properties .

2. Organic Electronics
The compound's electronic properties have led to investigations into its applications in organic electronics, where it may serve as an active component in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryDevelopment of pharmaceutical compounds targeting cancer and infectious diseasesSignificant anticancer activity; inhibition of mTOR and CDK pathways
Biological StudiesInvestigation of antimicrobial properties and enzyme inhibitionPromising antimicrobial effects against various pathogens
Materials ScienceSynthesis of functional materials for electronicsPotential use in OLEDs and organic photovoltaics

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The pyrrolidine and pyrimidine rings may facilitate binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood by comparing it to analogs with variations in the substituents at the pyrimidine’s 2- and 5-positions. Below is a detailed analysis of key derivatives:

Substituent Variations at the 2-Position

Altering the 2-position substituent impacts electronic properties, steric effects, and biological activity.

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features Source
2-Aminopyrimidine-5-carbaldehyde -NH₂ C₅H₅N₃O 123.11 High structural similarity (1.00); reactive amine group enhances nucleophilicity
2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde Piperidine (6-membered) C₁₀H₁₃N₃O 191.23 Larger ring size increases conformational flexibility
2-(tert-Butyl)pyrimidine-5-carbaldehyde -C(CH₃)₃ C₉H₁₂N₂O 164.21 Bulky tert-butyl group enhances steric hindrance, reducing reactivity
2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde Pyrrolidine with -SMe C₁₀H₁₃N₃OS 223.29 Sulfur atom increases lipophilicity; potential for redox interactions

Key Observations :

  • Electron-Donating Groups : The pyrrolidine and piperidine groups (N-containing) enhance electron density on the pyrimidine ring, improving interactions with biological targets .
  • Steric Effects : Bulky groups like tert-butyl may hinder binding to enzymes or receptors, as seen in kinase inhibitor studies .
Functional Group Variations at the 5-Position

The carbaldehyde group at the 5-position is critical for further derivatization. Substitutions here alter reactivity and stability:

Compound Name 5-Position Group Similarity Score Key Features Source
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde -CHO Reference (1.00) Aldehyde enables Schiff base formation or condensation reactions
2-Aminopyrimidine-5-carboxylic acid -COOH 0.81 Carboxylic acid enhances solubility but reduces electrophilicity
4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine -Cl 0.69 Chlorine increases electrophilicity; used in cross-coupling reactions

Key Observations :

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound is more reactive than carboxylic acid, making it preferable for synthetic modifications .

Research Findings and Trends

  • Biological Activity : Pyrrolidine-substituted pyrimidines show higher binding affinity to ATP-binding pockets in kinases compared to piperidine analogs, attributed to the smaller ring size’s optimal fit .
  • Thermal Stability : Sulfur-containing derivatives (e.g., methylsulfanyl-pyrrolidine) exhibit improved thermal stability, likely due to sulfur’s electron-withdrawing effects .

Biological Activity

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has gained attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with a pyrrolidine group and an aldehyde functional group. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Activity
  • Antimicrobial Activity
  • Anticancer Potential

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that various pyrimidine analogs can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study: COX Inhibition

A study evaluated the COX-2 inhibitory activity of several pyrimidine derivatives, including those similar to this compound. The results demonstrated that certain compounds exhibited IC50 values comparable to celecoxib, a well-known anti-inflammatory drug.

CompoundIC50 (μmol)Reference
This compoundTBD
Celecoxib0.04 ± 0.01

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It was found to demonstrate activity against various bacterial strains, including E. coli and Pseudomonas aeruginosa.

The mechanism underlying its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cellular processes essential for bacterial survival.

Case Study: Antimicrobial Efficacy

In vitro studies showed that modifications to the pyrimidine structure significantly impacted its effectiveness against specific pathogens.

Bacterial StrainMIC (μg/mL)Reference
E. coliTBD
Pseudomonas aeruginosaTBD

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells.

Cytotoxicity Studies

Preliminary cytotoxicity assays have indicated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and leukemia cells.

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)TBD
U-937 (Leukemia)TBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can enhance potency and selectivity toward specific biological targets.

Key Findings

  • Electron-donating groups on the pyrimidine ring can enhance anti-inflammatory activity.
  • Hydrophobic substitutions improve antimicrobial efficacy by increasing membrane permeability.

Q & A

Q. What are the common synthetic routes for 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, and how are they optimized?

Answer: The compound is typically synthesized via sequential coupling and formylation reactions. For example, a pyrimidine bromide intermediate undergoes a Sonogashira coupling with tert-butyldimethylsilylacetylene, followed by formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group . Optimization involves solvent selection (e.g., cumene/ethyl acetate mixtures for recrystallization) and temperature control to improve yield and purity. Reaction progress is monitored via TLC and NMR spectroscopy.

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and pyrrolidine substituents.
  • X-ray crystallography : For absolute configuration determination, especially in enantioselective synthesis (e.g., single crystals grown via slow evaporation) .
  • IR spectroscopy : To identify the carbonyl stretch (C=O, ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) : For molecular weight validation.

Q. How should researchers handle stability and storage challenges for this aldehyde derivative?

Answer: The aldehyde group is sensitive to oxidation and moisture. Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases. Purity should be verified via HPLC before critical experiments .

Advanced Research Questions

Q. How can enantioselectivity be achieved in derivatives of this compound?

Answer: Enantioselective C–C bond formation can be induced via asymmetric autocatalysis. For example, diisopropylzinc addition to the aldehyde group in the presence of chiral catalysts (e.g., (S)-BINOL derivatives) yields 5-pyrimidyl alkanols with high enantiomeric excess (ee >95%). The prochiral nature of the aldehyde allows stereochemical control through oriented crystal lattice interactions .

Q. How can conflicting spectroscopic or chromatographic data be resolved during structural analysis?

Answer:

  • Contradictory NMR signals : Use 2D techniques (COSY, HSQC) to resolve overlapping peaks.
  • HPLC purity discrepancies : Optimize mobile phases (e.g., acetonitrile/water gradients with 0.1% formic acid) and cross-validate with LC-MS.
  • X-ray vs. computational models : Compare experimental crystallographic data (e.g., CCDC entries) with DFT-optimized geometries (software: Gaussian, ORCA) .

Q. What strategies are effective for synthesizing analogs with modified pyrrolidine or pyrimidine moieties?

Answer:

  • Pyrrolidine substitution : Replace pyrrolidine with azepane or piperidine via nucleophilic substitution (e.g., SNAr on halogenated pyrimidines) .
  • Pyrimidine functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) via palladium-catalyzed cross-coupling .
  • Aldehyde diversification : Convert the aldehyde to oximes or hydrazones for click chemistry applications .

Q. How can computational modeling predict reactivity in downstream reactions of this compound?

Answer:

  • Reactivity prediction : Use DFT calculations (B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) for nucleophilic attack sites.
  • Transition state analysis : Simulate enantioselective addition pathways (e.g., zinc-mediated reactions) using QM/MM methods .
  • Solvent effects : Apply COSMO-RS to optimize reaction media for solubility and stability .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReaction TypeReagents/ConditionsKey IntermediateYield (%)Reference
1Couplingtert-Butyldimethylsilylacetylene, Pd(PPh₃)₄, CuI2-(Silylethynyl)pyrimidine78
2FormylationPOCl₃, DMF, 0–5°CPyrimidine-5-carbaldehyde85
3RecrystallizationCumene/ethyl acetateSingle crystals95% purity

Q. Table 2. Analytical Data for Characterization

TechniqueKey Peaks/ParametersPurposeReference
¹H NMRδ 9.92 (s, 1H, CHO)Aldehyde confirmation
X-rayCrystallographic CIF fileAbsolute configuration
HRMS[M+H]⁺ calc. 218.12Molecular formula validation

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

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